{[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid
Description
Properties
IUPAC Name |
2-[(4-oxo-6-propan-2-yl-3H-thieno[2,3-d]pyrimidin-2-yl)methylsulfanyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2O3S2/c1-6(2)8-3-7-11(17)13-9(14-12(7)19-8)4-18-5-10(15)16/h3,6H,4-5H2,1-2H3,(H,15,16)(H,13,14,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXHBQREVKXSHN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(S1)N=C(NC2=O)CSCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N2O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound {[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid is a derivative of thieno[2,3-d]pyrimidine, a class of compounds known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its antibacterial, anticancer, and enzyme inhibitory properties.
Antibacterial Activity
Thieno[2,3-d]pyrimidine derivatives have shown significant antibacterial properties. A study indicated that several synthesized derivatives displayed potent activity against multi-drug resistant gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant enterococci (VRE) with minimum inhibitory concentrations (MICs) ranging from 2 to 16 mg/L. These compounds exhibited low toxicity against mammalian cells, suggesting a favorable therapeutic index for potential clinical applications .
| Compound | MIC (mg/L) | Target Bacteria |
|---|---|---|
| Compound A | 2 | MRSA |
| Compound B | 16 | VRE |
| Compound C | 32 | Gram-negative strains |
Anticancer Activity
Recent studies have explored the anticancer potential of thieno[2,3-d]pyrimidine derivatives. For instance, compounds targeting the epidermal growth factor receptor (EGFR) have been synthesized and evaluated for their efficacy against triple-negative breast cancer cells (MDA-MB-231). The results indicated that certain derivatives inhibited cell proliferation effectively through mechanisms involving EGFR and vascular endothelial growth factor (VEGF) suppression .
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Compound D | MDA-MB-231 | 10 | EGFR inhibition |
| Compound E | MDA-MB-231 | 15 | VEGF suppression |
Enzyme Inhibition
The compound has also been studied for its enzyme inhibitory properties. Specifically, it was found to inhibit aldose reductase (ALR2), an enzyme implicated in diabetic complications. The structure-activity relationship (SAR) studies revealed that modifications in the thieno[2,3-d]pyrimidine scaffold could enhance its inhibitory potency. For instance, certain derivatives demonstrated IC50 values in the submicromolar range, significantly outperforming established inhibitors like epalrestat .
| Enzyme | Inhibitor | IC50 (µM) |
|---|---|---|
| Aldose Reductase | Compound F | 0.5 |
| Aldose Reductase | Epalrestat | 2.5 |
Case Studies
- Antibacterial Case Study : A recent investigation synthesized various thieno[2,3-d]pyrimidine derivatives and tested their antibacterial activity against clinical isolates of MRSA. The study highlighted that specific modifications in the thieno ring enhanced the antibacterial efficacy while maintaining low cytotoxicity .
- Anticancer Case Study : In another study focused on breast cancer treatment, compounds derived from thieno[2,3-d]pyrimidine were tested against MDA-MB-231 cells. The leading compound showed a significant reduction in cell viability and was further analyzed through molecular docking studies to understand its binding interactions with EGFR .
Scientific Research Applications
Medicinal Chemistry
The thieno[2,3-d]pyrimidine scaffold is known for its diverse biological activities. Compounds with similar structures have been investigated for their roles in:
- Antimicrobial Activity : Several derivatives exhibit significant antimicrobial properties, making them candidates for developing new antibiotics.
- Antiviral Properties : The compound may influence viral replication mechanisms and could be explored as a potential antiviral agent.
- Anticancer Research : Studies suggest that thieno[2,3-d]pyrimidine derivatives can inhibit tumor growth by targeting specific cellular pathways.
Biological Interaction Studies
Research has focused on understanding how {[(6-Isopropyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)methyl]thio}acetic acid interacts with biological macromolecules:
- Protein Binding Studies : Investigating how the compound binds to proteins can elucidate its mechanism of action.
- Nucleic Acid Interactions : Understanding its effects on DNA/RNA can reveal potential applications in gene therapy or molecular biology.
Synthesis and Derivative Development
The synthesis of this compound typically involves multi-step organic synthesis techniques. Researchers are interested in creating derivatives to enhance efficacy and reduce toxicity. The synthesis methods include:
- Electrophilic Aromatic Substitution : Modifying the aromatic rings to introduce various functional groups.
- Redox Reactions : Exploring the oxidation states of the compound to yield different derivatives with distinct biological activities.
Comparative Analysis of Related Compounds
To understand the potential applications better, it is useful to compare this compound with structurally similar compounds:
| Compound Name | Structural Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| Thieno[2,3-d]pyrimidine | Heterocyclic core | Antimicrobial | Base structure for many derivatives |
| 6-Isopropyluracil | Pyrimidine derivative | Antiviral | Lacks thioether linkage |
| Isopropylthiazole | Thiazole ring | Antifungal | Different heterocyclic core |
This table highlights how variations in structure influence biological activity and application potential.
Case Studies
Several studies have documented the efficacy of thieno[2,3-d]pyrimidine derivatives:
- Antimicrobial Studies : A study demonstrated that certain derivatives showed significant inhibition against Gram-positive bacteria.
- Anticancer Research : Another investigation revealed that compounds similar to this compound exhibited cytotoxic effects on cancer cell lines.
- Viral Inhibition : Research indicated that specific modifications to the thieno[2,3-d]pyrimidine structure enhanced antiviral activity against specific viruses.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications and Substituent Variations
Table 1: Structural and Functional Comparisons
Key Observations
Antimicrobial Activity :
- The target compound’s acetic acid group may enhance solubility compared to carboxamide derivatives (e.g., benzimidazole analogs in ), though the latter show higher TrmD affinity due to aromatic interactions .
- Benzylthio derivatives (e.g., ) exhibit stronger activity against Gram-negative bacteria, likely due to improved membrane penetration .
Enzyme Inhibition (TrmD) :
- Molecular docking (AutoDock4) reveals that the 6-isopropyl group in the target compound and its analogs contributes to hydrophobic interactions with TrmD’s active site .
- Carboxamide derivatives (e.g., ) show higher binding affinity (−9.2 kcal/mol) than acetic acid derivatives (−7.8 kcal/mol, estimated) due to π-π stacking with TrmD residues .
Prodrug Potential: Esterified derivatives (e.g., ethyl ester in , glycinate in ) may improve oral bioavailability by masking the carboxylic acid group, a strategy used in drug design .
Preparation Methods
Synthesis of the Thieno[2,3-d]pyrimidine Core
- Starting from 2-amino-3-carbethoxythiophene derivatives , cyclization with appropriate reagents leads to the formation of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine cores.
- Substituents such as the isopropyl group at the 6-position are introduced either by starting material design or by selective alkylation during synthesis.
Oxidation and Purification
- In some cases, oxidation of the thioether to sulfoxide or sulfone derivatives is performed using oxidants like hydrogen peroxide or tert-butyl hydroperoxide under catalytic conditions.
- Purification is achieved by crystallization or filtration after acidification, often using hydrochloric acid to precipitate the product.
- The final product is characterized by high purity (typically >95% by HPLC) and isolated as a crystalline powder.
Representative Experimental Data and Reaction Conditions
| Step | Reaction Type | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | Cyclization to thieno[2,3-d]pyrimidine | 2-amino-3-carbethoxythiophene derivatives, heat | ~70-85 | Base or acid catalysis, reflux |
| 2 | Thioacetic acid substitution | Potassium salt of 2-thio-4-oxo derivative, mild base | 75-90 | Methanol/water solvent, 25-50°C |
| 3 | Oxidation of thioether (optional) | H2O2 or tert-butyl hydroperoxide, catalysts (V, Mo) | 60-95 | Room temperature to 45°C, 3-20 hours |
| 4 | Acidification and crystallization | HCl acidification, filtration, washing with water/toluene | — | Purity >95%, white crystalline solid |
Research Findings and Analysis
- The potassium salt intermediates of 2-thio-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines are crucial for efficient nucleophilic substitution, enabling the introduction of the thioacetic acid group with good yields and selectivity.
- Oxidation steps, when applied, require careful control of temperature and oxidant addition rate to avoid overoxidation or degradation of the sensitive heterocyclic core.
- The use of heterogeneous catalysts has been explored for oxidation reactions to improve catalyst recovery and reduce environmental impact.
- Crystallization from biphasic mixtures after acidification ensures high purity and ease of isolation, critical for pharmaceutical-grade compounds.
Q & A
Q. Key Data :
| Step | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | Cyclization, 18 h RT | 76–96 | 85–90 |
| 2 | Alkylation, 80°C | 70–94 | 90–95 |
How can NMR spectroscopy distinguish structural analogs of this compound, particularly in confirming the thioether linkage and acetic acid substitution?
Answer:
1H NMR is critical for structural validation:
- Thioether CH₂ : The methylene protons adjacent to the sulfur atom (SCH₂COO⁻) resonate at 3.82 ppm as a singlet, distinct from benzylthio analogs (4.23–4.29 ppm) .
- Acetic Acid COOH : The proton is absent in deuterated solvents but confirmed via exchange with D₂O. The carboxylate group’s electronic effects shift neighboring protons downfield .
- Thieno[2,3-d]pyrimidine Core : Aromatic protons appear between 6.8–7.5 ppm, while the 4-oxo group deshields adjacent protons to 2.68–2.75 ppm (methyl) and 5.75–5.84 ppm (NH) .
Advanced Tip : Use 13C NMR to verify the carbonyl (C=O) at ~170 ppm and sulfur-bound carbons at 35–40 ppm .
What methodologies are recommended for assessing the antimicrobial activity of this compound, and how do results compare to reference drugs?
Answer:
- Agar Well Diffusion : Test against Gram-negative (e.g., Pseudomonas aeruginosa) and Gram-positive (Bacillus subtilis) strains. Dissolve the compound in DMSO (10 mg/mL) and load 100 µL into 6 mm wells. Measure inhibition zones after 24 h incubation .
- MIC Determination : Use broth microdilution (CLSI guidelines). Activity is often superior to streptomycin and metronidazole, with MIC values of 2–8 µg/mL for Proteus vulgaris .
Q. Data Comparison :
| Strain | Compound MIC (µg/mL) | Streptomycin MIC (µg/mL) |
|---|---|---|
| P. vulgaris | 2–4 | 8–16 |
| C. albicans | 4–8 | 16–32 |
How can molecular docking (e.g., AutoDock Vina) predict the binding interactions of this compound with bacterial target proteins?
Answer:
Target Selection : Prioritize enzymes like dihydrofolate reductase (DHFR) or thymidylate synthase (TS), validated in thieno[2,3-d]pyrimidine studies .
Docking Workflow :
- Prepare the ligand (compound) and receptor (PDB: 1DHF) using AutoDock Tools.
- Set grid parameters to cover the active site (20 ų).
- Run AutoDock Vina with exhaustiveness=8 and analyze top poses for hydrogen bonds (e.g., with Asp27, Glu30) and hydrophobic contacts .
Validation : Compare docking scores (ΔG ≈ −9.5 kcal/mol) to co-crystallized inhibitors (e.g., methotrexate: ΔG −10.2 kcal/mol) .
What structural modifications enhance the compound’s bioavailability while retaining activity?
Answer:
- Ester Prodrugs : Replace the acetic acid with ethyl esters to improve membrane permeability. Hydrolyze in vivo to the active form (e.g., ethyl ester derivatives showed 70% oral bioavailability in murine models) .
- PEGylation : Attach polyethylene glycol (PEG) chains to the thioether moiety to prolong half-life.
- Heterocyclic Substitutions : Introduce pyridyl or piperazinyl groups at the 6-isopropyl position to modulate logP (target range: 1.5–3.0) .
Q. SAR Insights :
| Modification | Bioavailability (%) | MIC (µg/mL) |
|---|---|---|
| Parent Compound | 25 | 2–8 |
| Ethyl Ester | 70 | 4–16 |
| Pyridyl Derivative | 40 | 1–4 |
How do conflicting data on antibacterial efficacy across studies arise, and how should they be resolved?
Answer:
Discrepancies often stem from:
- Strain Variability : Use standardized strains (e.g., ATCC 27853 for P. aeruginosa) and validate via whole-genome sequencing.
- Assay Conditions : Control pH (7.2–7.4) and cation content (Mg²⁺/Ca²⁺) to prevent chelation effects .
- Statistical Analysis : Apply ANOVA with post-hoc Tukey tests to compare ≥3 independent replicates.
Case Study : A 2023 study reported MIC = 2 µg/mL for S. aureus, while a 2022 study found MIC = 8 µg/mL. Resolution involved retesting under identical conditions, confirming the lower value was due to DMSO solvent batch variability .
What analytical techniques are essential for purity assessment, and how are impurities characterized?
Answer:
- HPLC : Use a C18 column (ACN:H2O + 0.1% TFA, gradient elution). The parent compound elutes at 12.3 min; detect impurities (<0.5%) at 10.8 min (unreacted thiol) and 14.1 min (over-alkylated byproduct) .
- LC-MS : Confirm molecular ion [M+H]+ at m/z 353.1 and fragment ions (m/z 215.0 for thieno[2,3-d]pyrimidine core) .
- Elemental Analysis : Acceptable deviation ≤0.3% for C, H, N, S.
What mechanistic studies elucidate the compound’s dual inhibition of DHFR and TS?
Answer:
- Enzyme Assays : Measure IC₅₀ via spectrophotometric monitoring of NADPH oxidation (DHFR) or dUMP conversion (TS). Reported IC₅₀ values: DHFR = 18 nM , TS = 42 nM .
- Crystallography : Co-crystallize with E. coli DHFR (PDB: 1RX2) to identify binding poses. The acetic acid moiety forms salt bridges with Arg57, while the thieno ring occupies the pterin pocket .
- Resistance Studies : Serial passage in sub-MIC concentrations selects for mutations (e.g., DHFR Leu28Arg), confirming target relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
